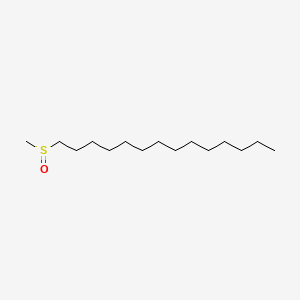![molecular formula C7H5N3O3 B14158820 3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione CAS No. 40338-57-6](/img/structure/B14158820.png)
3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with hydroxyl and keto functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione can be achieved through various synthetic routes. One common method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Additionally, the compound can be synthesized via the three-component reaction of 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of various substituted derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound has shown potential as an inhibitor of enzymes such as poly (ADP-ribose) polymerases (PARP-1), which are involved in DNA repair mechanisms. This makes it a promising candidate for cancer therapy.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, as a PARP-1 inhibitor, the compound binds to the active site of the enzyme, preventing its activity and thereby compromising the DNA repair process in cancer cells . This leads to genomic instability and cell death, making it an effective anticancer agent.
Vergleich Mit ähnlichen Verbindungen
3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione can be compared with other similar compounds such as:
Pyrano[2,3-d]pyrimidine-2,4-dione: This compound also exhibits PARP-1 inhibitory activity and has been studied for its antitumor properties.
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity, this compound is used in cancer treatment.
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: This derivative has shown potential as an inhibitor of various enzymes and is being explored for its therapeutic applications.
The uniqueness of this compound lies in its specific structural features and its ability to inhibit PARP-1, making it a valuable compound in the field of medicinal chemistry.
Eigenschaften
CAS-Nummer |
40338-57-6 |
|---|---|
Molekularformel |
C7H5N3O3 |
Molekulargewicht |
179.13 g/mol |
IUPAC-Name |
3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H5N3O3/c11-6-4-1-2-8-3-5(4)9-7(12)10(6)13/h1-3,13H,(H,9,12) |
InChI-Schlüssel |
MZNZFJADIFXDSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=C1C(=O)N(C(=O)N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


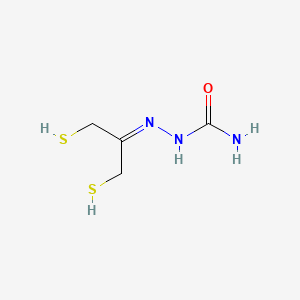
![Tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B14158740.png)
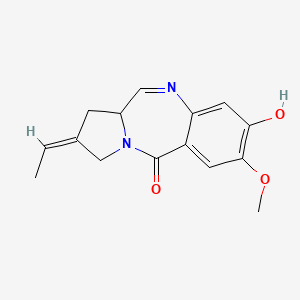
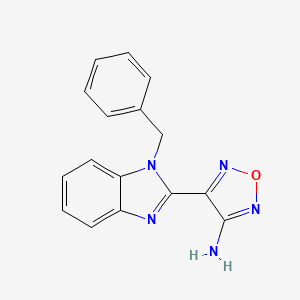
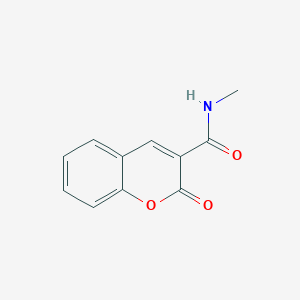
![[(Z)-(2-methylcyclohexylidene)amino]urea](/img/structure/B14158776.png)
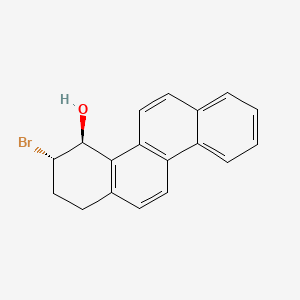
![methyl 3-[(2-fluorobenzoyl)amino]-1H-indole-2-carboxylate](/img/structure/B14158794.png)

![Butane-1,4-diol; hexanedioic acid; hexane-1,6-diol; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14158797.png)
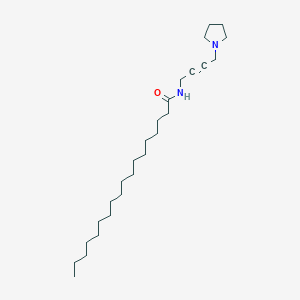
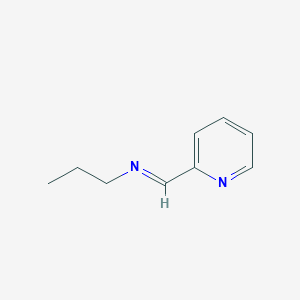
![1-[(N-acetylglycyl)(ethyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B14158817.png)
